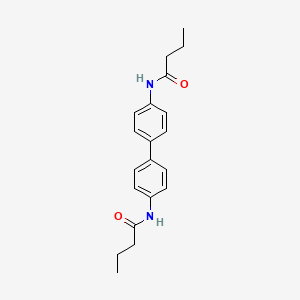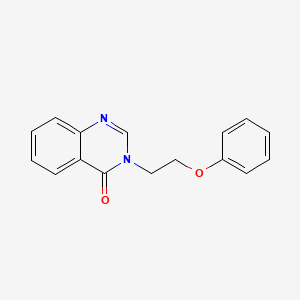![molecular formula C18H19N3O3 B5729634 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)
3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide, also known as HBB, is a synthetic compound that has been widely studied for its potential in various scientific research applications. HBB is a derivative of hydrazinecarboxamide and has been shown to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to inhibit the activity of several key enzymes involved in cell growth and division, including cyclin-dependent kinases and histone deacetylases. Additionally, 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to possess anti-inflammatory and antioxidant properties. 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. Additionally, 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to possess a range of other biochemical and physiological effects, making it a versatile compound for use in various scientific research applications. However, one limitation of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide. One area of interest is the development of new cancer therapies based on 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide. Researchers are also exploring the potential of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, there is interest in exploring the potential of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide as a tool for studying various signaling pathways involved in cell growth and proliferation.
Méthodes De Synthèse
3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide can be synthesized through a reaction between 3-hydroxybenzohydrazide and 4-methylphenylbutyric acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions and requires careful control of temperature and reaction time to achieve a high yield of 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide.
Applications De Recherche Scientifique
3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been extensively studied for its potential in various scientific research applications. One of the key areas of interest is in the field of cancer research, where 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to possess potent anti-cancer properties. 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to cell death. Additionally, 3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-6-8-15(9-7-12)19-17(23)10-13(2)20-21-18(24)14-4-3-5-16(22)11-14/h3-9,11,22H,10H2,1-2H3,(H,19,23)(H,21,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPJLYPDCQPKW-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)



![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)


![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)